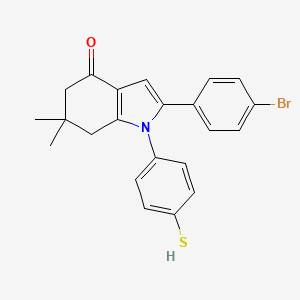

2-(4-Bromophenyl)-6,6-dimethyl-1-(4-sulfanylphenyl)-5,7-dihydroindol-4-one

Description

This compound features a 5,7-dihydroindol-4-one core substituted at the 1-position with a 4-sulfanylphenyl group and at the 2-position with a 4-bromophenyl group. The sulfanyl (-SH) group at the 4-position of the phenyl ring is a key functional moiety, enabling hydrogen bonding and redox reactivity, which distinguishes it from halogenated analogs .

Propriétés

IUPAC Name |

2-(4-bromophenyl)-6,6-dimethyl-1-(4-sulfanylphenyl)-5,7-dihydroindol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20BrNOS/c1-22(2)12-20-18(21(25)13-22)11-19(14-3-5-15(23)6-4-14)24(20)16-7-9-17(26)10-8-16/h3-11,26H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVCVYHMGXMIFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(N2C3=CC=C(C=C3)S)C4=CC=C(C=C4)Br)C(=O)C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Structural Features and Substituent Effects

The following table highlights structural differences between the target compound and related derivatives:

| Compound Name | 1-Position Substituent | 2-Position Substituent | Core Modifications | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups |

|---|---|---|---|---|---|---|

| Target Compound | 4-Sulfanylphenyl | 4-Bromophenyl | 6,6-Dimethyl | C22H19BrNOS | 442.36 | -SH, -Br, ketone |

| 1-(4-Chlorophenyl)-6,6-dimethyl-2-phenyl analog | 4-Chlorophenyl | Phenyl | 6,6-Dimethyl | C22H20ClNO | 349.85 | -Cl, ketone |

| 2-(4-Bromophenyl)-1-(4-chlorophenyl) analog | 4-Chlorophenyl | 4-Bromophenyl | 6,6-Dimethyl | C22H19BrClNO | 428.75 | -Cl, -Br, ketone |

| [1-(4-Bromophenyl)-2,6,6-trimethyl] acetic acid | 4-Bromophenyl | Acetic acid side chain | 2,6,6-Trimethyl | C21H22BrNO3 | 434.31 | -Br, -COOH, ketone |

| 4-(4-Bromophenyl) chromenone derivative | Chromenone core | 4-Bromophenyl | Nitro, methylamine groups | C22H21BrN2O5 | 497.32 | -Br, -NO2, -NHCH3, ketone |

Key Observations :

- Steric effects from 6,6-dimethyl groups are conserved across analogs, suggesting a common strategy to stabilize the indol-one core conformation .

- The acetic acid side chain in one analog enhances solubility and introduces acidity, contrasting with the apolar bromo/sulfanyl groups in the target compound .

Hydrogen Bonding and Crystal Packing

- Similar compounds with -Br/-Cl substituents rely on weaker C-H···O interactions for packing, as seen in 2-(4-bromophenyl)-2-oxoethyl benzoate derivatives, which form zero-dimensional dimers via C10–H10A···O4 bonds .

- Chromenone Derivative (): Forms an intramolecular N—H⋯O hydrogen bond, creating an S(6) ring motif, and intermolecular N—H⋯O bonds stabilizing a hexagonal crystal lattice.

- Graph Set Analysis : The prevalence of R2(10) motifs in halogenated analogs (e.g., 2-oxo-2-phenylethyl benzoate) suggests that the target compound’s sulfanyl group may alter preferred interaction patterns, favoring larger ring motifs or chain propagation .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(4-Bromophenyl)-6,6-dimethyl-1-(4-sulfanylphenyl)-5,7-dihydroindol-4-one, and how can its structure be confirmed?

- Methodology :

- Synthesis : Multi-step protocols are typical for such indole derivatives. For example, analogous compounds are synthesized via condensation reactions (e.g., using 4-bromophenyl precursors) followed by functional group modifications (e.g., sulfanyl group introduction via thiolation reactions). Reaction conditions (solvents, catalysts) should prioritize yield optimization while minimizing side reactions .

- Structural Confirmation : Use NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to verify substituent positions and stereochemistry. X-ray crystallography is critical for resolving bond angles, dihedral angles, and hydrogen-bonding networks, as demonstrated in related bromophenyl-indole derivatives .

Q. Which analytical techniques are essential for characterizing physicochemical properties of this compound?

- Methodology :

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV/Vis detection.

- Thermal Stability : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to determine melting points and decomposition profiles.

- Solubility : Use shake-flask methods with solvents of varying polarity (e.g., water, DMSO, ethanol) to guide formulation studies .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR absorption bands) be resolved during structural analysis?

- Methodology :

- Data Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations). For example, unexpected splitting may arise from restricted rotation of the bromophenyl group, requiring variable-temperature NMR studies .

- Crystallographic Refinement : If X-ray data conflicts with spectroscopic findings, re-examine crystallographic models for disorder or solvent inclusion, which can alter bond lengths/angles .

Q. What experimental designs are suitable for studying environmental degradation pathways of this compound?

- Methodology :

- Fate Studies : Use laboratory microcosms to simulate abiotic (hydrolysis, photolysis) and biotic (microbial) degradation. Monitor degradation products via LC-MS/MS and quantify half-lives under varying pH/temperature conditions .

- Ecotoxicity Assays : Expose model organisms (e.g., Daphnia magna) to sublethal concentrations and measure biomarkers (e.g., oxidative stress enzymes) to assess ecological risks .

Q. How can computational methods predict this compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model binding poses against target proteins (e.g., cytochrome P450 enzymes). Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bonding capacity to correlate structure with bioactivity .

Q. What strategies optimize crystal growth for X-ray diffraction studies, particularly for sulfanyl-containing derivatives?

- Methodology :

- Solvent Screening : Test slow-evaporation techniques with mixed solvents (e.g., DCM/hexane) to enhance crystal lattice stability.

- Hydrogen Bond Engineering : Introduce co-crystallizing agents (e.g., carboxylic acids) to stabilize molecular packing via N–H⋯O or S–H⋯O interactions, as seen in related sulfanylphenyl compounds .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental vibrational spectra (e.g., IR/Raman)?

- Methodology :

- Frequency Scaling : Apply scaling factors (e.g., 0.961 for B3LYP/6-31G*) to DFT-calculated frequencies to match experimental peaks.

- Conformational Sampling : Use molecular dynamics (MD) simulations to identify dominant conformers in solution, which may differ from gas-phase calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.